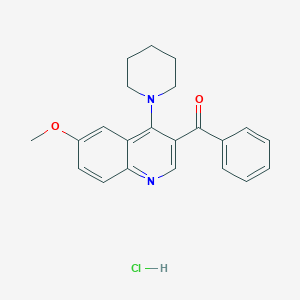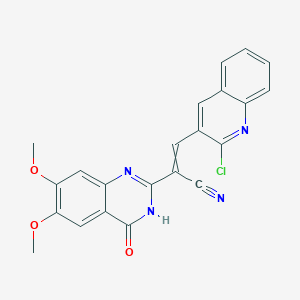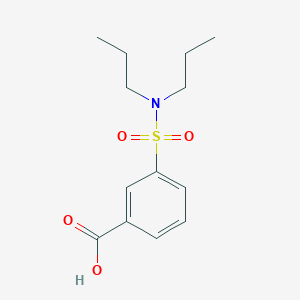![molecular formula C27H24N4O3S B2471886 2-((2-ベンジル-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(4-メトキシフェニル)プロパンアミド CAS No. 1189909-56-5](/img/structure/B2471886.png)
2-((2-ベンジル-3-オキソ-2,3-ジヒドロイミダゾ[1,2-c]キナゾリン-5-イル)チオ)-N-(4-メトキシフェニル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C27H24N4O3S and its molecular weight is 484.57. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学および創薬
ヒストン脱アセチル化酵素(HDAC)阻害: この化合物は、エピジェネティックな調節において重要な役割を果たすHDAC阻害活性を示します。 HDAC阻害剤は、ヒストンアセチル化を調節することにより遺伝子発現を変化させ、細胞の成長、分化、およびアポトーシスに影響を与えます。 研究者は、この化合物が特に他の治療法との併用において、抗がん剤としての可能性を探索しています .
有機エレクトロニクスおよび光起電力
有機太陽電池用非フラーレンアクセプター: 有機光起電力の分野において、この化合物のユニークな構造は電荷輸送特性に寄与します。 研究者は、有機太陽電池における非フラーレンアクセプター材料としての使用を調査しており、効率と安定性の向上を目指しています .
材料科学
バックボーン配列と電荷輸送: この化合物のバックボーンの遠距離配列を理解することは、効率的な材料を設計するために不可欠です。 研究者は、有機エレクトロニクスや半導体などのさまざまな用途における電荷輸送特性を向上させるために、この化合物の実空間配置を研究しています .
化学合成
希少かつユニークな化学物質: シグマアルドリッチは、この化合物が希少であるため、初期の発見研究者に提供しています。 分析データは入手できませんが、その合成と特性評価は、新しい反応や方法論を探求する化学者にとって依然として興味深いものです .
その他の潜在的な用途
さらなる探求: この化合物は、その興味深い構造と特性から、上記の分野以外にも応用が見られる可能性があります。 研究者は、生化学、材料科学、薬物送達などのさまざまな分野における可能性を調査し続けています。
Sigma-Aldrich: 2-BENZYL-3-OXO-2-PHENYLBUTYRONITRILE Journal of Materials Chemistry A: Observing long-range non-fullerene backbone ordering Design, synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-c]quinazolin-5-yl derivatives
作用機序
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
The compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This means it can inhibit both PI3K and HDAC, affecting both the PI3K signaling pathway and the acetylation state of histones .
Biochemical Pathways
The compound affects the PI3K signaling pathway and the histone acetylation state. PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . Inhibition of PI3K thus affects these downstream pathways. On the other hand, HDAC inhibition leads to an increase in acetylation of histones, which can affect gene expression .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cell lines, such as K562 and Hut78 . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
生化学分析
Biochemical Properties
This compound has been shown to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer .
Cellular Effects
The effects of 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide on cells are primarily related to its inhibitory activities against PI3K and HDAC. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K and HDAC, leading to their inhibition . This inhibition can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound has potent antiproliferative activities against certain types of cells .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are currently being studied. It is known that this compound has potent antiproliferative activities, suggesting that it may have potential therapeutic applications .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its inhibitory activities against PI3K and HDAC . These enzymes play key roles in various metabolic pathways, and their inhibition can have significant effects on metabolic flux and metabolite levels .
Transport and Distribution
Given its inhibitory activities against PI3K and HDAC, it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its inhibitory activities against PI3K and HDAC, it is likely that it is localized to specific compartments or organelles where these enzymes are active .
特性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-17(25(32)28-19-12-14-20(34-2)15-13-19)35-27-30-22-11-7-6-10-21(22)24-29-23(26(33)31(24)27)16-18-8-4-3-5-9-18/h3-15,17,23H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAASLLEXNSPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2471805.png)

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/new.no-structure.jpg)
![5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2471809.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)
![1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2471816.png)

![5-(thiophen-2-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2471818.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2471823.png)
